2-(methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide
CAS No.: 896347-88-9
Cat. No.: VC11897735
Molecular Formula: C16H13N3OS2
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896347-88-9 |
|---|---|
| Molecular Formula | C16H13N3OS2 |
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | 2-methylsulfanyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C16H13N3OS2/c1-21-14-5-3-2-4-12(14)15(20)19-16-18-13(10-22-16)11-6-8-17-9-7-11/h2-10H,1H3,(H,18,19,20) |
| Standard InChI Key | LGSLMLFRWUGKFY-UHFFFAOYSA-N |
| SMILES | CSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
| Canonical SMILES | CSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound integrates three distinct moieties:
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Benzamide core: A benzene ring substituted with a methylsulfanyl group (-SCH) at the 2-position and a carboxamide (-CONH-) functional group.
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Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms, linked to the benzamide via the carboxamide group.
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Pyridin-4-yl group: A six-membered aromatic nitrogen heterocycle attached to the thiazole ring’s 4-position.
This configuration creates a planar architecture conducive to π-π stacking interactions and hydrogen bonding, critical for target binding.
Table 1: Key Molecular Descriptors
Spectroscopic Characterization
Structural validation relies on advanced analytical techniques:
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Nuclear Magnetic Resonance (NMR): and NMR spectra resolve proton environments and carbon frameworks, confirming substituent positions.
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Mass Spectrometry (MS): High-resolution MS identifies the molecular ion peak at m/z 327.4, consistent with the molecular formula .
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High-Performance Liquid Chromatography (HPLC): Purity assessments typically exceed 95%, ensuring reliability in biological testing.
Synthesis and Optimization
Synthetic Pathway
The synthesis involves sequential functionalization (Figure 1):
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Thiazole Ring Formation: Condensation of thiourea derivatives with α-haloketones yields the 2-aminothiazole scaffold .
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Pyridine Coupling: Suzuki-Miyaura cross-coupling introduces the pyridin-4-yl group using palladium catalysts .
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Benzamide Conjugation: Amide bond formation between 2-(methylsulfanyl)benzoic acid and the thiazole-2-amine completes the structure.
Table 2: Critical Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thiazole formation | Thiourea, α-bromoketone, EtOH, reflux | 65–70% |
| Suzuki coupling | Pd(PPh), KCO, DME/HO | 80% |
| Amidation | EDCI, HOBt, DCM, rt | 75% |
Challenges and Solutions
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Regioselectivity: The thiazole ring’s 2-amine position must remain unsubstituted for subsequent amidation. Protecting group strategies (e.g., Boc) mitigate side reactions .
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Purification: Silica gel chromatography separates regioisomers, while recrystallization from ethanol enhances purity .
Research Gaps and Future Directions
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Target Identification: Proteomic studies are needed to map binding partners.
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In Vivo Efficacy: Rodent models of inflammation and cancer could validate preclinical potential.
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Structure-Activity Relationships (SAR): Systematic modification of the methylsulfanyl and pyridine groups may optimize potency.
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